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molecular formula C12H9FN2O3 B8307083 4-Benzyloxy-2-fluoro-3-nitropyridine

4-Benzyloxy-2-fluoro-3-nitropyridine

Cat. No. B8307083
M. Wt: 248.21 g/mol
InChI Key: PTOLXRYNAAHDIW-UHFFFAOYSA-N
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Patent
US07138399B2

Procedure details

0.73 g of 4-benzyloxy-2-fluoro-3-nitropyridine (starting material M3) are dissolved in 10 ml of a 5M solution of ammonia in methanol and stirred at ambient temperature for 16 hours. The solvent is distilled off and the residue is chromatographed on silica gel (dichloromethane/petroleum ether 4:1+1% triethylamine). Concentration of the pure fractions and drying in vacuo gives 0.51 g of the title compound as a yellow solid of m.p. 145–147° C. The mass spectrum shows the molecular peak MH+ at 246.0 Da.
Quantity
0.73 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]1[CH:14]=[CH:13][N:12]=[C:11](F)[C:10]=1[N+:16]([O-:18])=[O:17])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[NH3:19]>CO>[NH2:19][C:11]1[C:10]([N+:16]([O-:18])=[O:17])=[C:9]([O:8][CH2:1][C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)[CH:14]=[CH:13][N:12]=1

Inputs

Step One
Name
Quantity
0.73 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=C(C(=NC=C1)F)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
solution
Quantity
0 (± 1) mol
Type
solvent
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at ambient temperature for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The solvent is distilled off
CUSTOM
Type
CUSTOM
Details
the residue is chromatographed on silica gel (dichloromethane/petroleum ether 4:1+1% triethylamine)
CUSTOM
Type
CUSTOM
Details
Concentration of the pure fractions and drying in vacuo

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
NC1=NC=CC(=C1[N+](=O)[O-])OCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.51 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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